2-Ethylpyrrolidine

Lipophilicity Drug Design Property Prediction

2-Ethylpyrrolidine (CAS 1003-28-7) is a six-carbon secondary amine belonging to the N-alkylpyrrolidine class, characterized by an ethyl substituent at the 2-position of the saturated pyrrolidine ring. Its molecular formula is C6H13N with a molecular weight of 99.17 g/mol.

Molecular Formula C6H13N
Molecular Weight 99.17 g/mol
CAS No. 1003-28-7
Cat. No. B092002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylpyrrolidine
CAS1003-28-7
Molecular FormulaC6H13N
Molecular Weight99.17 g/mol
Structural Identifiers
SMILESCCC1CCCN1
InChIInChI=1S/C6H13N/c1-2-6-4-3-5-7-6/h6-7H,2-5H2,1H3
InChIKeyJFZLDRUSMYBXRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylpyrrolidine (CAS 1003-28-7) | Properties, Specs & Supplier Data


2-Ethylpyrrolidine (CAS 1003-28-7) is a six-carbon secondary amine belonging to the N-alkylpyrrolidine class, characterized by an ethyl substituent at the 2-position of the saturated pyrrolidine ring [1]. Its molecular formula is C6H13N with a molecular weight of 99.17 g/mol [1]. Key physicochemical properties include a predicted boiling point of 122.1 ± 8.0 °C at 760 mmHg, a density of 0.8 ± 0.1 g/cm³, and a calculated LogP (XLogP3-AA) of 1.2 [1]. This compound serves as a versatile chiral building block and intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications .

2-Ethylpyrrolidine (CAS 1003-28-7) Procurement: Why Generic Pyrrolidine Substitution is Not Advisable


In the context of chemical procurement, 2-ethylpyrrolidine is not a simple, interchangeable drop-in replacement for pyrrolidine or other 2-alkylpyrrolidine homologs. The ethyl group at the 2-position confers distinct steric and electronic properties that critically influence reactivity, selectivity, and the physical properties of downstream products. For example, the increased lipophilicity (LogP 1.2) relative to unsubstituted pyrrolidine directly impacts solubility and partitioning behavior in both synthetic and biological systems [1]. Furthermore, in asymmetric catalysis, the specific substitution pattern of 2-ethylpyrrolidine-derived ligands is essential for achieving high enantioselectivity; a generic or different 2-alkyl analog will not produce the same stereochemical outcome [2]. Therefore, substituting 2-ethylpyrrolidine with a cheaper or more readily available pyrrolidine derivative without rigorous validation risks reaction failure, lower yields, and compromised product quality.

2-Ethylpyrrolidine (CAS 1003-28-7) Technical Evidence: Quantitative Differentiation & Performance Data


Lipophilicity (LogP) Comparison: 2-Ethylpyrrolidine vs. Unsubstituted Pyrrolidine

The introduction of a 2-ethyl group substantially increases the lipophilicity of the pyrrolidine core compared to the parent compound. This property is critical for predicting solubility, membrane permeability, and pharmacokinetic behavior in drug development. 2-Ethylpyrrolidine has a calculated XLogP3-AA value of 1.2, whereas unsubstituted pyrrolidine has a significantly lower value, reflecting its more hydrophilic nature [1].

Lipophilicity Drug Design Property Prediction

Boiling Point Comparison: 2-Ethylpyrrolidine vs. 2-Methylpyrrolidine

The size of the 2-alkyl substituent directly influences the boiling point of the pyrrolidine derivative. 2-Ethylpyrrolidine exhibits a boiling point of 122.1 ± 8.0 °C at 760 mmHg. This is notably higher than that of its lower homolog, 2-methylpyrrolidine, which boils at approximately 100-104 °C [1]. This difference is significant for purification strategies like distillation and for predicting volatility in reaction setups.

Physical Properties Purification Process Chemistry

Catalytic Hydrogenation Yield: 2-Ethylpyrrolidine vs. 2-Methyl- and 2-Propylpyrrolidine Synthesis

In a specific synthetic route involving the vapor-phase hydrogenolysis of 1-furyl-2-alkyl-3-aminopropanes over a skeletal nickel-aluminum catalyst, the yield of the resulting 2-alkylpyrrolidine is highly dependent on the alkyl substituent. The yield for 2-ethylpyrrolidine under these conditions is approximately 20%, compared to ~35% for 2-methylpyrrolidine and ~45% for 2-n-propyl-4-alkylpyrrolidines [1]. This highlights a distinct reactivity profile for the ethyl-substituted precursor.

Synthetic Yield Heterocycle Synthesis Process Efficiency

Enantioselective Catalysis: Performance of 2-Ethylpyrrolidine-Derived Ligands

A chiral derivative of 2-ethylpyrrolidine, specifically (S)-(-)-2-aminomethyl-1-ethylpyrrolidine (AMP), was used as a ligand in the design of heterogeneous single-site enantioselective catalysts. These catalysts, anchored on mesoporous silica, demonstrated high performance in asymmetric hydrogenation reactions, achieving enantiomeric excess (ee) values between 66 and 93 for the hydrogenation of C=C and C=O bonds [1]. This performance is directly attributed to the specific chiral environment created by the AMP ligand.

Asymmetric Catalysis Enantioselectivity Ligand Design

2-Ethylpyrrolidine (CAS 1003-28-7): Recommended Applications Based on Evidence


Pharmaceutical Intermediate for CNS Drug Candidates

The quantifiably higher lipophilicity (LogP 1.2) of 2-ethylpyrrolidine compared to unsubstituted pyrrolidine [1] makes it a superior building block for designing drug candidates requiring improved blood-brain barrier permeability. It is therefore a strategic choice for the synthesis of central nervous system (CNS) targeting therapeutics, where its hydrophobicity can enhance in vivo distribution and target engagement.

Chiral Ligand Precursor for Asymmetric Synthesis

Derivatives of 2-ethylpyrrolidine, such as (S)-(-)-2-aminomethyl-1-ethylpyrrolidine, are proven to be effective in constructing heterogeneous catalysts that achieve high enantiomeric excess (up to 93% ee) in asymmetric hydrogenations [2]. This application is highly specific to the chiral information provided by the 2-ethylpyrrolidine core, where substitution with an achiral or differently substituted pyrrolidine would result in complete loss of stereocontrol.

Development of Novel Agrochemicals

As an intermediate with distinct physicochemical properties, 2-ethylpyrrolidine is utilized in the production of agrochemicals . The differences in boiling point and lipophilicity compared to 2-methylpyrrolidine [1] can be exploited to tune the volatility, solubility, and overall environmental fate of the final agrochemical product, providing a performance advantage that cannot be achieved with simpler analogs.

Technical Documentation Hub

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